molecular formula C3H9PSe B14704517 Trimethylphosphine selenide CAS No. 20819-54-9

Trimethylphosphine selenide

Cat. No.: B14704517
CAS No.: 20819-54-9
M. Wt: 155.05 g/mol
InChI Key: BHWOYTDRBNAVRI-UHFFFAOYSA-N
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Description

Trimethylphosphine selenide is an organophosphorus compound with the chemical formula (CH₃)₃PSe It is a derivative of trimethylphosphine, where selenium replaces one of the hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylphosphine selenide can be synthesized through the reaction of trimethylphosphine with elemental selenium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the selenide compound. The general reaction is as follows:

(CH3)3P+Se(CH3)3PSe(CH₃)₃P + Se \rightarrow (CH₃)₃PSe (CH3​)3​P+Se→(CH3​)3​PSe

The reaction is usually conducted in a solvent such as toluene or hexane to dissolve the reactants and control the reaction rate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Trimethylphosphine selenide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trimethylphosphine oxide and selenium dioxide.

    Reduction: It can be reduced back to trimethylphosphine and elemental selenium under certain conditions.

    Substitution: The selenium atom can be substituted with other chalcogens or halogens in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize this compound.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.

    Substitution Reagents: Halogens or other chalcogens can be introduced using halogenating agents or chalcogen sources.

Major Products:

    Oxidation: Trimethylphosphine oxide and selenium dioxide.

    Reduction: Trimethylphosphine and elemental selenium.

    Substitution: Various trimethylphosphine derivatives depending on the substituent introduced.

Scientific Research Applications

Trimethylphosphine selenide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organoselenium compounds and as a ligand in coordination chemistry.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Research into selenium-containing compounds for their antioxidant properties and potential therapeutic applications includes this compound.

    Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism by which trimethylphosphine selenide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing the oxidative state of other molecules. The compound can also act as a ligand, forming complexes with transition metals and altering their reactivity and catalytic properties.

Comparison with Similar Compounds

    Trimethylphosphine sulfide: Similar in structure but contains sulfur instead of selenium.

    Trimethylphosphine telluride: Contains tellurium instead of selenium.

    Triphenylphosphine selenide: A bulkier analogue with phenyl groups instead of methyl groups.

Uniqueness: Trimethylphosphine selenide is unique due to the specific properties imparted by the selenium atom. Selenium’s larger atomic radius and different electronic configuration compared to sulfur and tellurium result in distinct reactivity and coordination behavior. This makes this compound particularly valuable in applications requiring specific electronic and steric properties.

Properties

CAS No.

20819-54-9

Molecular Formula

C3H9PSe

Molecular Weight

155.05 g/mol

IUPAC Name

trimethyl(selanylidene)-λ5-phosphane

InChI

InChI=1S/C3H9PSe/c1-4(2,3)5/h1-3H3

InChI Key

BHWOYTDRBNAVRI-UHFFFAOYSA-N

Canonical SMILES

CP(=[Se])(C)C

Origin of Product

United States

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